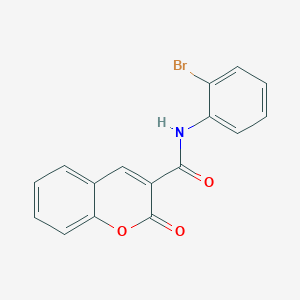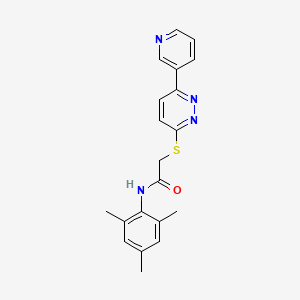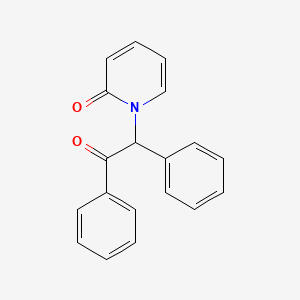
N-(2-Bromophenyl)-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-Bromophenyl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic compound. It contains a bromophenyl group (a benzene ring with a bromine atom), a 2H-chromene group (a heterocyclic compound also known as benzopyran), and a carboxamide group (a derivative of carboxylic acids where the hydroxyl group has been replaced by an amide group) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring (from the bromophenyl group), a heterocyclic ring (from the 2H-chromene group), and a carboxamide group .Chemical Reactions Analysis
The bromine atom in the bromophenyl group is likely to be reactive and could undergo various substitution reactions. The carboxamide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a bromine atom could increase the compound’s density and boiling point .科学的研究の応用
Crystal Structure Analysis
- Molecular Structure : Studies like Gomes et al. (2015) focus on the crystal structures of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, including the -Br variant. These molecules are essentially planar and exhibit specific conformations, contributing to the understanding of molecular interactions and structure-function relationships in crystallography (Gomes, Low, Cagide, & Borges, 2015).
Chemosensors
- Selective Fluorescence Chemosensors : Compounds like the one mentioned are used in the development of highly selective fluorescence chemosensors. For instance, Meng et al. (2018) synthesized a chemosensor based on a similar coumarin fluorophore for detecting Cu2+ and H2PO4−, demonstrating the utility of such compounds in sensitive chemical detection (Meng, Li, Ma, Wang, Hu, & Cao, 2018).
Pharmacological Research
- GPR35 Agonists : Thimm et al. (2013) explored the use of a related compound as a potent and selective GPR35 agonist. This includes the synthesis of tritium-labeled forms for receptor binding studies, underscoring the compound's relevance in pharmacological research (Thimm, Funke, Meyer, & Müller, 2013).
Material Science
- Corrosion Inhibition : Kadhum et al. (2014) investigated a new coumarin derivative as a corrosion inhibitor for mild steel in hydrochloric acid solution. This research highlights the potential use of such compounds in material preservation and protection (Kadhum, Mohamad, Hammed, Al-amiery, San, & Musa, 2014).
Molecular Probes
- Detection of Hydroxyl Radicals : Singh et al. (2008) synthesized a novel DNA-binding, coumarin-based fluorescent hydroxyl radical indicator for assessing quantum efficiency, demonstrating the compound's application as a molecular probe in biochemical studies (Singh, Yang, Adelstein, & Kassis, 2008).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2-bromophenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO3/c17-12-6-2-3-7-13(12)18-15(19)11-9-10-5-1-4-8-14(10)21-16(11)20/h1-9H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNWPRQYMFTHJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone](/img/structure/B2981449.png)
![8-(2,4-Dimethoxyphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2981450.png)
![3,4,5,6-tetrachloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-ethylpyridine-2-carboxamide](/img/structure/B2981452.png)
![ethyl 2-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2981453.png)
![5,6-Dichloro-1-[1-(diethylamino)propan-2-yl]benzimidazol-2-amine](/img/structure/B2981454.png)
![{[(4-Methylphenyl)methyl]carbamoyl}methyl 2-(3-fluorophenyl)acetate](/img/structure/B2981456.png)

![9-(4-methoxyphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2981460.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2981463.png)


![N-((6-methylpyrimidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2981469.png)